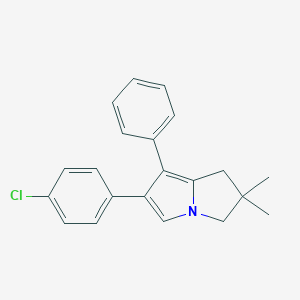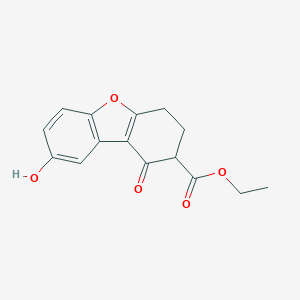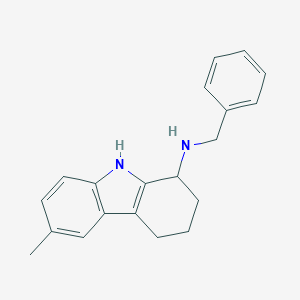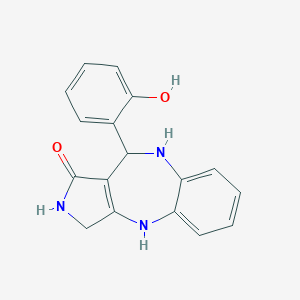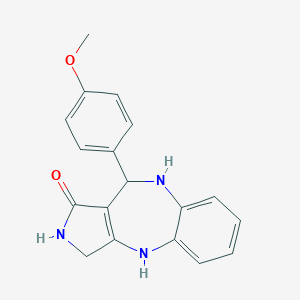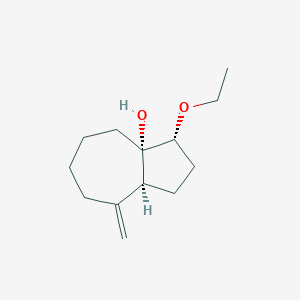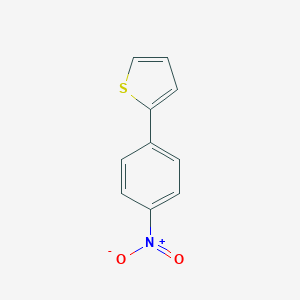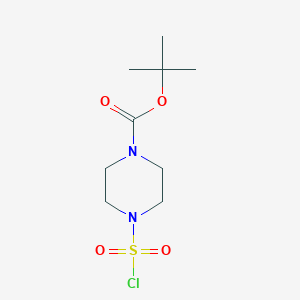
4-(クロロスルホニル)ピペラジン-1-カルボン酸tert-ブチル
概要
説明
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 162046-65-3 . It has a molecular weight of 284.76 and its IUPAC name is tert-butyl 4-(chlorosulfonyl)-1-piperazinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 . This indicates that the compound contains a piperazine ring, which is substituted with a chlorosulfonyl group and a tert-butyl carboxylate group .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
有機合成
TBCPは、有機合成において重要な役割を果たす汎用性の高い有機硫黄化合物です。 それは、求核置換反応などの反応で一般的に使用されており、脱離基または求電子剤として作用し、有機分子に様々な官能基を導入することができます 。この反応は、幅広い複雑な有機化合物を生成する上で基本的なものです。
医薬品化学
医薬品化学において、TBCPは、潜在的に薬理学的に活性な分子の合成のためのビルディングブロックとして役立ちます。 その構造は、ピペラジン誘導体の形成に適しており、精神疾患から感染症まで、様々な病気を治療する多くの薬物の主要な構成要素です 。
抗菌剤開発
TBCP誘導体は、その抗菌活性を評価されています。それらは、黄色ブドウ球菌や大腸菌などのグラム陽性菌とグラム陰性菌の両方に対して有効性を示しています。 これは、TBCPを新たな抗菌剤の開発における貴重な出発物質にしています 。
フリーデル・クラフツアルキル化反応
この化合物は、フリーデル・クラフツアルキル化反応、芳香族系にアルキル基を付加するために使用される方法にも使用されます。 この反応は、染料、香料、医薬品に用途を持つ様々な芳香族化合物の合成において重要です 。
マイケル付加反応
TBCPは、マイケル付加反応、炭素-炭素結合を形成する方法に使用されます。 この反応は、天然物や医薬品の合成において重要な、複数の立体中心を持つ複雑な有機化合物の生成に特に役立ちます 。
Safety and Hazards
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
作用機序
Target of Action
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is an organosulfur compound
Mode of Action
It’s known that organosulfur compounds can participate in various reactions, including nucleophilic substitution, friedel-crafts alkylation, and michael addition .
Pharmacokinetics
The compound’s physical properties such as its melting point (82°c to 87°c) and its form (white to pale yellow powder) suggest that it may have certain bioavailability characteristics .
生化学分析
Biochemical Properties
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating nucleophilic substitution reactions. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. For instance, it can react with amino groups on proteins, potentially affecting their activity and stability .
Cellular Effects
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate influences various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in protein activity, which can disrupt normal cellular processes and lead to changes in cell behavior .
Molecular Mechanism
At the molecular level, Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate exerts its effects through covalent modification of biomolecules. The chlorosulfonyl group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This modification can result in changes in gene expression by altering the activity of transcription factors or other regulatory proteins. The compound’s ability to form covalent bonds with biomolecules is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained modifications to cellular proteins, potentially leading to chronic changes in cell behavior .
Dosage Effects in Animal Models
The effects of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced effects, including toxicity. Studies have shown that high doses of the compound can cause adverse effects, such as tissue damage and organ dysfunction. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is involved in several metabolic pathways. The compound can be metabolized by enzymes that catalyze the breakdown of organosulfur compounds. These metabolic reactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall activity and efficacy, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within cells, where it can exert its effects. The compound’s localization can impact its activity and function, as well as its interactions with other biomolecules .
特性
IUPAC Name |
tert-butyl 4-chlorosulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMWUYNUIKMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628886 | |
| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-65-3 | |
| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
